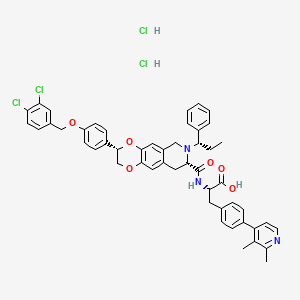
TT-Oad2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT-Oad2 is a non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It has shown potential for the treatment of diabetes due to its ability to activate the GLP-1 receptor, which plays a crucial role in regulating insulin secretion and blood glucose levels .
Preparation Methods
The synthesis of TT-Oad2 involves several steps, including the formation of a U-shape conformation in the GLP-1 receptor helical bundle. This interaction occurs near the extracellular domain where it interacts with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The industrial production methods for this compound are not extensively documented, but it is typically produced in research laboratories using advanced organic synthesis techniques.
Chemical Reactions Analysis
TT-Oad2 undergoes various chemical reactions, primarily involving interactions with the GLP-1 receptor. It forms a U-shape conformation in the receptor helical bundle, interacting with residues within the transmembrane helix 1 to transmembrane helix 3 and extracellular loops . The major products formed from these reactions are the activated GLP-1 receptor and subsequent signaling molecules involved in insulin secretion and blood glucose regulation.
Scientific Research Applications
TT-Oad2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the study of GLP-1 receptor activation and its role in diabetes treatment. Researchers have utilized this compound to understand the structural basis of GLP-1 receptor activation and to develop novel therapeutic drugs for type 2 diabetes and other metabolic diseases . Additionally, this compound has been used in studies investigating biased agonism and the distinct activation kinetics of non-peptide agonists .
Mechanism of Action
TT-Oad2 exerts its effects by binding to the GLP-1 receptor, leading to the activation of G protein-coupled signaling pathways. This activation results in the secretion of insulin from pancreatic beta cells and the regulation of blood glucose levels . This compound exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others, which may contribute to its clinical efficacy and reduced side effects compared to peptide agonists .
Comparison with Similar Compounds
TT-Oad2 is compared with other non-peptide GLP-1 receptor agonists such as LY3502970 and PF-06882961. While all three compounds interact with the GLP-1 receptor, they have different binding pockets and modes of action . This compound forms a U-shape conformation in the receptor helical bundle, whereas LY3502970 and PF-06882961 have distinct binding modes that contribute to differences in their efficacy and signaling pathways . This uniqueness of this compound highlights its potential as a therapeutic agent with specific advantages over other similar compounds.
Properties
Molecular Formula |
C50H49Cl4N3O6 |
|---|---|
Molecular Weight |
929.7 g/mol |
IUPAC Name |
(2S)-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-7-[(1S)-1-phenylpropyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1 |
InChI Key |
JCHUZLPPFLKGNX-PLFFULENSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OC[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















